N-(3-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
N-(3-Methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a complex heterocyclic compound featuring a fused pyrazolo-thiazolo-pyrimidine core. This structure incorporates a 3-methoxybenzyl acetamide substituent at the 6-position and a phenyl group at the 1-position.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-31-18-9-5-6-15(10-18)12-24-20(29)11-17-14-32-23-26-21-19(22(30)27(17)23)13-25-28(21)16-7-3-2-4-8-16/h2-10,13,17H,11-12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYROJNYMSRJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-pyrimidine core fused with a tetrahydropyrazole moiety. Its structural formula is represented as follows:
This structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown:
- Broad-spectrum antibacterial activity : The compound exhibits efficacy against various bacterial strains. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 50 μg/mL against Mycobacterium smegmatis .
- Antitubercular effects : The compound's structural features enhance its activity against Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis .
2. Anticancer Properties
The compound's potential in oncology is supported by studies indicating that thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells. For instance:
- Induction of apoptosis : Research has shown that certain derivatives can upregulate caspase activity in cancer cell lines, suggesting a mechanism for their anticancer effects .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors or pathways that regulate cell survival and death.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound and its derivatives:
Scientific Research Applications
The compound N-(3-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a member of a class of compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the scientific research applications of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic uses.
Molecular Formula
The molecular formula for this compound is .
Structural Characteristics
The compound features a complex structure that includes a thiazolo-pyrimidine core linked to a methoxybenzyl group. This structural diversity contributes to its potential biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the thiazolo and pyrimidine moieties is believed to enhance the interaction with microbial targets, potentially leading to new antibacterial agents .
Anticancer Properties
Research has highlighted the anticancer potential of thiazolo-pyrimidine derivatives. The unique structural features allow for interactions with critical cellular pathways involved in cancer progression. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Anti-inflammatory Effects
Compounds structurally related to this compound have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Neuroprotective Effects
There is emerging evidence suggesting that thiazolo-pyrimidine derivatives may possess neuroprotective effects. These compounds could potentially be developed for treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Case Study 1: Antimicrobial Evaluation
A study evaluated several thiazolo-pyrimidine derivatives against common bacterial strains and found that certain modifications led to enhanced antibacterial activity compared to standard antibiotics such as Ciprofloxacin and Rifampicin. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than these standards .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that specific derivatives could inhibit cell proliferation effectively. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
Case Study 3: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects showed that these compounds could significantly reduce inflammation markers in animal models of arthritis. The findings suggest potential applications in treating chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs from the literature. Key differences in core scaffolds, substituents, and bioactivity are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s pyrazolo-thiazolo-pyrimidine core differs from the pyrrolo-thiazolo-pyrimidine in . In contrast, the benzo[b][1,4]oxazin-3(4H)-one derivatives () lack the thiazolo-pyrimidine fusion, reducing conformational rigidity and possibly limiting target selectivity .
Substituent Effects :
- The 3-methoxybenzyl group in the target compound introduces steric bulk and electron-donating effects at the meta position, which may influence solubility and metabolic stability compared to the 4-methoxyphenyl group in ’s compound 7. The para-substituted methoxy group in the latter could enhance resonance stabilization but reduce steric accessibility .
- The acetamide moiety in the target compound offers hydrogen-bonding capability, a feature absent in the triazole-thiol substituent of ’s compound 8, which relies on sulfur-based interactions .
Synthetic Challenges: The target compound’s fused pyrazolo-thiazolo-pyrimidine system likely requires stringent control of reaction conditions (e.g., temperature, base strength) to avoid side products, as seen in the synthesis of pyrrolo-thiazolo-pyrimidines (, Scheme 3).
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing N-(3-methoxybenzyl)acetamide derivatives with fused heterocyclic cores?
- Methodology : Multi-step synthesis involving condensation of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinone intermediates with substituted acetamides. For example, coupling 4-oxo-1-phenyltetrahydropyrazolo-thiazolo-pyrimidine with α-chloroacetamide derivatives under reflux in ethanol or DMF, using triethylamine as a base .
- Critical Parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of core to acetamide) to minimize byproducts .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to assign aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching C₂₄H₂₂N₆O₃S .
- X-ray Crystallography : Resolve ambiguities in fused-ring stereochemistry (e.g., chair vs. boat conformations in thiazolo-pyrimidine systems) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening Protocols :
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) at concentrations of 10–100 µM .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates .
Advanced Research Questions
Q. How can synthetic yields be optimized for the tetrahydropyrazolo-thiazolo-pyrimidine core?
- Challenges : Low yields (<30%) due to competing side reactions (e.g., over-oxidation or ring-opening).
- Solutions :
- Use microwave-assisted synthesis (100–120°C, 15–30 min) to enhance reaction efficiency .
- Introduce protective groups (e.g., Boc on the pyrimidine nitrogen) to stabilize intermediates .
Q. How to resolve contradictions in reported bioactivity data across structurally similar analogs?
- Case Study : Discrepancies in IC₅₀ values for antioxidant activity (e.g., 25 µM vs. 80 µM in analogs with para-substituted methoxy groups).
- Approach :
- Control Experiments : Replicate assays under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., Trolox) .
- SAR Analysis : Compare electronic effects (Hammett σ values) of substituents on the benzyl group to correlate structure with activity .
Q. What computational methods are effective for predicting binding modes to biological targets?
- Protocols :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or Aurora kinases) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
Q. How to address instability of the compound under physiological conditions?
- Degradation Pathways : Hydrolysis of the acetamide bond (t₁/₂ < 2 h in PBS at 37°C).
- Stabilization Strategies :
- Prodrug Design : Replace acetamide with methyl ester prodrugs, hydrolyzed in vivo by esterases .
- Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance plasma half-life .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Their Characterization
Table 2 : Comparative Bioactivity of Analogous Compounds
| Substituent on Benzyl Group | DPPH IC₅₀ (µM) | COX-2 Inhibition (%) |
|---|---|---|
| 3-OCH₃ | 32 ± 2.1 | 68 ± 4.3 |
| 4-Cl | 45 ± 3.4 | 52 ± 3.8 |
| 2,4-diOCH₃ | 28 ± 1.9 | 74 ± 5.1 |
| (Data adapted from ) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
